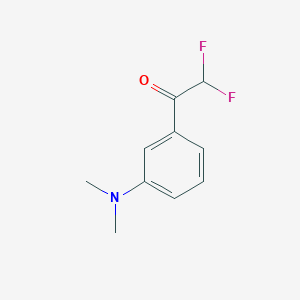
1-(3-Dimethylamino-phenyl)-2,2-difluoro-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Dimethylamino-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a difluoroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Dimethylamino-phenyl)-2,2-difluoro-ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 3-dimethylaminobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
1-(3-Dimethylamino-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroethanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. Reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions. These reactions often require the presence of a base and are carried out under mild to moderate conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Dimethylamino-phenyl)-2,2-difluoro-ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-Dimethylamino-phenyl)-2,2-difluoro-ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various biological receptors, while the difluoroethanone moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(3-Dimethylamino-phenyl)-2-fluoro-ethanone: Similar structure but with only one fluorine atom.
1-(3-Dimethylamino-phenyl)-2,2-dichloro-ethanone: Similar structure but with chlorine atoms instead of fluorine.
1-(3-Dimethylamino-phenyl)-2,2-dibromo-ethanone: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
1-(3-Dimethylamino-phenyl)-2,2-difluoro-ethanone is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound for various applications, as it can participate in unique chemical reactions and exhibit specific biological activities that are not observed with similar compounds.
特性
分子式 |
C10H11F2NO |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
1-[3-(dimethylamino)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C10H11F2NO/c1-13(2)8-5-3-4-7(6-8)9(14)10(11)12/h3-6,10H,1-2H3 |
InChIキー |
BDIYROXUXXDQRH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1)C(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


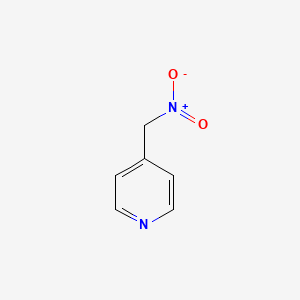
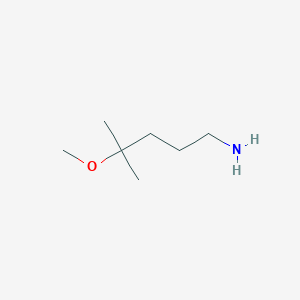
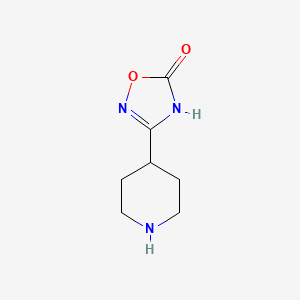
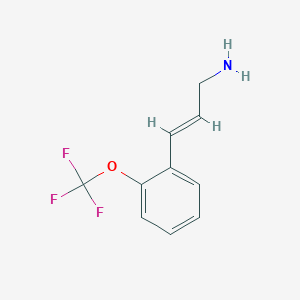
![1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine](/img/structure/B13596660.png)
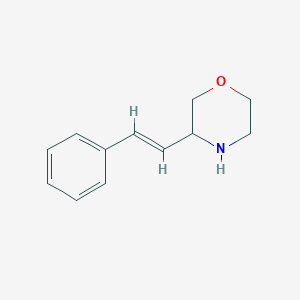
![methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid](/img/structure/B13596680.png)
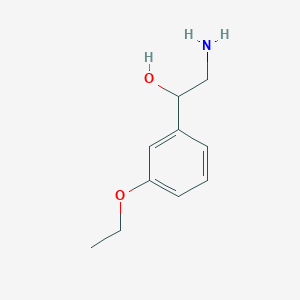
amine](/img/structure/B13596687.png)
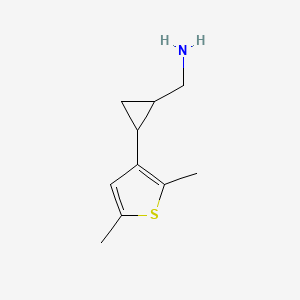


![5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride](/img/structure/B13596719.png)

